[1,4]Dioxepane-6-carbaldehyde
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Overview
Description
[1,4]Dioxepane-6-carbaldehyde is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is characterized by a seven-membered ring containing two oxygen atoms and an aldehyde functional group, making it a versatile intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4]Dioxepane-6-carbaldehyde typically involves the cyclization of appropriate diols or the oxidation of corresponding alcohols. One common method is the acid-catalyzed cyclization of 1,6-hexanediol, which forms the dioxepane ring structure. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The compound is then purified through distillation or recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of [1,4]Dioxepane-6-carboxylic acid.
Reduction: Formation of [1,4]Dioxepane-6-methanol.
Substitution: Formation of various substituted dioxepane derivatives depending on the nucleophile used.
Scientific Research Applications
[1,4]Dioxepane-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is employed in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties
Mechanism of Action
The mechanism of action of [1,4]Dioxepane-6-carbaldehyde is largely dependent on its functional groups and the specific reactions it undergoes. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions .
Comparison with Similar Compounds
[1,3]Dioxane-4-carbaldehyde: Similar in structure but with a six-membered ring.
[1,4]Dioxane-2-carbaldehyde: Another dioxane derivative with different ring positioning.
[1,4]Oxathiane-6-carbaldehyde: Contains a sulfur atom in the ring instead of oxygen.
Uniqueness: [1,4]Dioxepane-6-carbaldehyde is unique due to its seven-membered ring structure, which imparts distinct chemical properties compared to six-membered dioxane derivatives. The presence of two oxygen atoms in the ring also enhances its reactivity and versatility in various chemical transformations .
Properties
IUPAC Name |
1,4-dioxepane-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-6-4-8-1-2-9-5-6/h3,6H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDZANVTSRHGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849315-11-2 |
Source
|
Record name | 1,4-dioxepane-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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